Cas no 1409618-30-9 (4-(5-bromo-2-fluorophenyl)butan-1-amine)

4-(5-Bromo-2-fluorophenyl)butan-1-amine is a halogenated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-fluorophenyl moiety linked to a butylamine chain, offering versatility as a building block in organic synthesis. The bromine and fluorine substituents enhance reactivity for cross-coupling reactions, while the primary amine group allows for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity grades ensure consistent performance in synthetic pathways. Suitable for controlled environments, it requires handling under inert conditions to maintain stability.
4-(5-bromo-2-fluorophenyl)butan-1-amine structure
1409618-30-9 structure
商品名:4-(5-bromo-2-fluorophenyl)butan-1-amine
CAS番号:1409618-30-9
MF:C10H13BrFN
メガワット:246.119325399399
CID:6148418
PubChem ID:64210443

4-(5-bromo-2-fluorophenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(5-bromo-2-fluorophenyl)butan-1-amine
    • 1409618-30-9
    • CS-0286659
    • AKOS013530896
    • EN300-1913487
    • インチ: 1S/C10H13BrFN/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2
    • InChIKey: HTIUSKKXYFJIEG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)CCCCN)F

計算された属性

  • せいみつぶんしりょう: 245.02154g/mol
  • どういたいしつりょう: 245.02154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26Ų

4-(5-bromo-2-fluorophenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913487-0.05g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
0.05g
$707.0 2023-09-17
Enamine
EN300-1913487-5.0g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
5g
$3396.0 2023-05-31
Enamine
EN300-1913487-10g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
10g
$3622.0 2023-09-17
Enamine
EN300-1913487-0.1g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
0.1g
$741.0 2023-09-17
Enamine
EN300-1913487-10.0g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
10g
$5037.0 2023-05-31
Enamine
EN300-1913487-0.25g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
0.25g
$774.0 2023-09-17
Enamine
EN300-1913487-0.5g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
0.5g
$809.0 2023-09-17
Enamine
EN300-1913487-5g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
5g
$2443.0 2023-09-17
Enamine
EN300-1913487-1.0g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
1g
$1172.0 2023-05-31
Enamine
EN300-1913487-2.5g
4-(5-bromo-2-fluorophenyl)butan-1-amine
1409618-30-9
2.5g
$1650.0 2023-09-17

4-(5-bromo-2-fluorophenyl)butan-1-amine 関連文献

4-(5-bromo-2-fluorophenyl)butan-1-amineに関する追加情報

4-(5-Bromo-2-Fluorophenyl)Butan-1-Amine: A Comprehensive Overview

The compound 4-(5-bromo-2-fluorophenyl)butan-1-amine, identified by the CAS registry number 1409618-30-9, is a versatile organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromine atom at the 5-position and a fluorine atom at the 2-position of a phenyl ring, attached to a butanamine backbone. The presence of these halogens imparts distinct electronic and steric properties to the molecule, making it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the potential of 4-(5-bromo-2-fluorophenyl)butan-1-amine in drug discovery, particularly in the development of bioactive compounds. Researchers have explored its role as a building block in synthesizing complex molecules with therapeutic potential. For instance, its ability to undergo various coupling reactions has been leveraged to create novel pharmaceutical agents targeting specific biological pathways.

The synthesis of 4-(5-bromo-2-fluorophenyl)butan-1-amine involves a multi-step process that typically begins with the bromination and fluorination of an aromatic ring. This is followed by nucleophilic substitution or coupling reactions to introduce the butanamine moiety. The optimization of these steps has been a focus of recent research, with scientists aiming to improve yield and purity while reducing environmental impact.

In terms of physical properties, 4-(5-bromo-2-fluorophenyl)butan-1-amine exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility profile makes it suitable for use in organic solvents commonly employed in chemical synthesis. The compound's stability under various reaction conditions has also been extensively studied, with findings indicating that it is relatively stable under moderate thermal and oxidative conditions.

The application of 4-(5-bromo-2-fluorophenyl)butan-1-amine extends beyond pharmaceuticals. It has been utilized in materials science as a precursor for advanced polymers and coatings. Its ability to form strong bonds with other functional groups makes it valuable in creating materials with enhanced mechanical and chemical resistance properties.

From an environmental standpoint, the ecological impact of 4-(5-bromo-2-fluorophenyl)butan-1-amine has been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms, which aligns with its potential use in eco-friendly chemical processes. However, further research is required to fully understand its long-term effects on ecosystems.

In conclusion, 4-(5-bromo-2-fluorophenyl)butan-1-amie, with its unique structure and diverse applications, continues to be a focal point in chemical research. Its role as a key intermediate in synthesizing bioactive compounds and advanced materials underscores its importance in both academic and industrial settings. As research progresses, it is anticipated that new insights into its properties and applications will emerge, further solidifying its position as a valuable compound in modern chemistry.

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